molecular formula C28H60FeP2 B14756316 Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+)

Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+)

Cat. No.: B14756316
M. Wt: 514.6 g/mol
InChI Key: OSQMFYRLKISOLY-UHFFFAOYSA-N
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Description

Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound It is known for its unique structure, which includes a carbanide group, a ditert-butyl(cyclopentyl)phosphane ligand, and an iron(2+) center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of iron(2+) salts with ditert-butyl(cyclopentyl)phosphane ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of iron.

    Reduction: It can be reduced to lower oxidation states or to form iron(0) complexes.

    Substitution: Ligand exchange reactions can occur, where the ditert-butyl(cyclopentyl)phosphane ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or nitrogen-based ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions result in new iron complexes with different ligands.

Scientific Research Applications

Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) involves its interaction with various molecular targets and pathways. The iron center can undergo redox reactions, facilitating electron transfer processes. The phosphane ligand can stabilize the iron center and modulate its reactivity. These interactions enable the compound to act as a catalyst in various chemical reactions, promoting the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
  • Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Uniqueness

Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center. The presence of the carbanide group and the ditert-butyl(cyclopentyl)phosphane ligand imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in catalysis and synthesis.

Properties

Molecular Formula

C28H60FeP2

Molecular Weight

514.6 g/mol

IUPAC Name

carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+)

InChI

InChI=1S/2C13H27P.2CH3.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h2*11H,7-10H2,1-6H3;2*1H3;/q;;2*-1;+2

InChI Key

OSQMFYRLKISOLY-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.[Fe+2]

Origin of Product

United States

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